Spiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3'-azetidine]-7-ol;dihydrochloride
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Overview
Description
Spiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3’-azetidine]-7-ol;dihydrochloride is a complex heterocyclic compound that features a spiro linkage between a pyrroloimidazole and an azetidine ring. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3’-azetidine]-7-ol;dihydrochloride typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of a pyrrole derivative with an imidazole precursor under specific conditions to form the pyrroloimidazole coreThe final step involves the addition of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely. The purification process typically involves crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Spiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3’-azetidine]-7-ol;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen functionalities into the molecule.
Reduction: This can be used to remove oxygen functionalities or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
Spiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3’-azetidine]-7-ol;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Spiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3’-azetidine]-7-ol;dihydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]imidazole derivatives: These compounds share a similar core structure but may lack the spiro linkage or the azetidine ring.
Azetidine derivatives: These compounds contain the azetidine ring but may not have the pyrroloimidazole core.
Uniqueness
Spiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3’-azetidine]-7-ol;dihydrochloride is unique due to its spiro linkage, which imparts distinct structural and electronic properties. This uniqueness can lead to different biological activities and applications compared to other similar compounds .
Properties
IUPAC Name |
spiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3'-azetidine]-7-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O.2ClH/c12-6-3-8(4-9-5-8)11-2-1-10-7(6)11;;/h1-2,6,9,12H,3-5H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHGTDSKXCDISK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=NC=CN2C13CNC3)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2253639-33-5 |
Source
|
Record name | 6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazole]-7'-ol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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